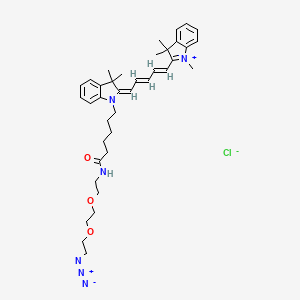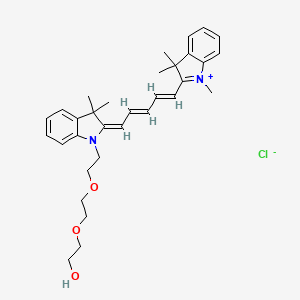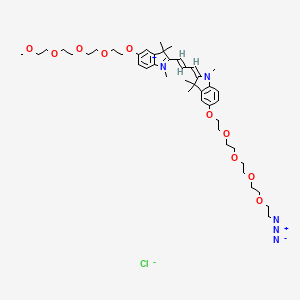
NPT200-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NPT200-11 is an alpha-synuclein (ASYN) misfolding inhibitor which produces multiple benefits in an animal model of Parkinson's disease
Applications De Recherche Scientifique
Neuroprotective Effects in Parkinson's Disease Models :
- NPT200-11 showed multiple benefits in an animal model of Parkinson's disease (PD). It was found to reduce ASYN neuropathology, including a reduction in retinal ASYN pathology, cortical ASYN pathology, and associated neuroinflammation. Additionally, it normalized striatal levels of the dopamine transporter (DAT) and improved motor function, suggesting its potential in treating PD and other synucleinopathies (Price et al., 2018).
Application in Biomedical Research :
- Nanoparticle (NP) technology, which includes NPT200-11, has significant applications in bioimaging and biosensing research. It is promising for early-stage cancer diagnosis, stem cell tracking, drug delivery, pathogen detection, and gene delivery (Tallury et al., 2008).
- NPT200-11 is part of the larger field of NP technology, which is increasingly applied in medicine for diagnostics, therapeutics, and drug delivery systems. This includes its use as contrast agents in imaging and carriers for drug and gene delivery into tumors (Joseph et al., 2023).
Innovations in Drug Delivery Systems :
- NPs like NPT200-11 are utilized in drug delivery systems. Their unique properties enable the entrapment of drugs or biomolecules, which can be absorbed onto their surfaces. This technology has significant applications in delivering drugs, proteins, genes, vaccines, and nucleic acids (Zahin et al., 2019).
Biomedical Imaging :
- NPT200-11, as part of NP technology, contributes to advancements in biomedical imaging. The functionalization of NPs allows for targeted delivery to specific locations in the body, enhancing the efficiency of imaging probes and reducing toxicity (Erathodiyil & Ying, 2011).
Propriétés
Nom du produit |
NPT200-11 |
|---|---|
Formule moléculaire |
C28H39N5O3 |
Poids moléculaire |
493.65 |
Nom IUPAC |
1-(3-(1H-Indol-3-yl)propanoyl)-6-butyl-8-(piperidin-4-ylmethyl)hexahydro-4H-pyrazino[1,2-a]pyrimidine-4,7(6H)-dione |
InChI |
InChI=1S/C28H39N5O3/c1-2-3-8-24-28(36)31(18-20-11-14-29-15-12-20)19-25-32(16-13-27(35)33(24)25)26(34)10-9-21-17-30-23-7-5-4-6-22(21)23/h4-7,17,20,24-25,29-30H,2-3,8-16,18-19H2,1H3 |
Clé InChI |
KDAJSQJISXIJTN-UHFFFAOYSA-N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NPT20011; NPT200 11; NPT200-11 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



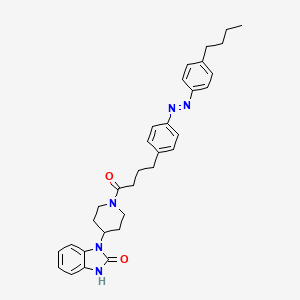

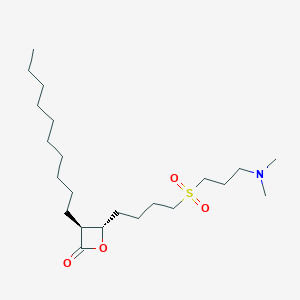
![5-(3-Methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1193298.png)
![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)
